![molecular formula C5H5IN2O2S B2876815 Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate CAS No. 1379328-31-0](/img/structure/B2876815.png)
Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate
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Overview
Description
Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate is a chemical compound with the molecular formula C5H5IN2O2S . It has a molecular weight of 284.07 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate consists of 11 heavy atoms, 5 of which are aromatic . The structure also includes one iodine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom .Physical And Chemical Properties Analysis
Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate has a high GI absorption and is not BBB permeant . It is not a P-gp substrate . It has a lipophilicity Log Po/w (iLOGP) of 2.0 . Its water solubility is 0.508 mg/ml .Scientific Research Applications
Chemical Synthesis and Modification
Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate and related compounds have been a focal point in the synthesis and chemical modification for various applications. A notable reaction involves the attempted reduction of ethyl 1,2,3-thiadiazole-4-carboxylate with samarium/iodine in methanol, leading to an unexpected ring enlargement to produce dimethyl 1,2,5-trithiepan-4,6-dicarboxylates (Miyawaki, Suzuki, & Morikawa, 2004). Such transformations underline the potential for creating novel molecular structures through reactive manipulations of thiadiazole derivatives.
Antimicrobial Activities
Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate derivatives have been investigated for their antimicrobial properties. Research has shown that modifications of the thiadiazole moiety can lead to compounds with significant antimicrobial activity. For example, ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing thiadiazole nucleus were synthesized and displayed good to moderate activity against various microorganisms (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Antifungal and Fungicidal Activities
The fungicidal potential of thiadiazole derivatives, including ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate, has been a subject of study, with some derivatives showing high activity against agricultural pathogens. A study on 2-alkyl (alkythio)-5-((4-chloro)-3-ethyl-1-methyl-1H-pyrazole-5-yl)-1,3, 4-thiadiazoles demonstrated promising fungicidal activity against rice sheath blight (Chen, Li, & Han, 2000).
Corrosion Inhibition
Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate analogs have been evaluated as corrosion inhibitors, particularly for metals like copper. Amino-5-ethyl-1,3,4-thiadiazole has been studied in 3.0% NaCl solutions, where it demonstrated significant inhibition efficiency, preventing copper corrosion (Sherif & Park, 2006).
Auxin Activities and Plant Growth
Investigations into the auxin activities of ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate derivatives have explored their potential use in agriculture. Compounds synthesized from pyrazole and thiadiazole showed varied levels of auxin activity, influencing plant growth and development (Yue, Pingping, Yang, Ting, & Jian-zhou, 2010).
Safety and Hazards
The safety information available indicates that Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate is classified as dangerous . It has hazard statements H301, H311, and H331 . The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate is a complex compound with potential biological activity. It’s important to note that compounds with similar structures, such as those containing the 1,3,4-thiadiazole scaffold, have been found to interact with various biological targets .
Mode of Action
Compounds with similar structures have been found to exhibit strong binding affinity and interaction with their targets, often through the formation of hydrogen bonds .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
It’s worth noting that the compound’s bioavailability could be influenced by factors such as its solubility, stability, and the presence of functional groups that facilitate its absorption and distribution .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The action, efficacy, and stability of Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate could be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at a temperature between 2-8°C to maintain its stability .
properties
IUPAC Name |
ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O2S/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKBVIOXRTUAGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate |
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